3-(4-methoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-methoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a nitrophenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-nitrobenzaldehyde with 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe for studying enzyme interactions and cellular pathways.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitrophenyl and methoxyphenyl groups play a crucial role in its binding affinity and specificity towards these targets. The pyrazole ring is also essential for its biological activity, contributing to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- (E)-4-methoxyphenyl 3-(4-methoxyphenyl)acrylate
- (3E)-3-[(4-methoxyphenyl)methylidene]pyrrolidin-2-one
Uniqueness
3-(4-methoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and nitrophenyl groups, along with the pyrazole ring, makes it a versatile compound with a wide range of applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C18H15N5O4 |
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Molecular Weight |
365.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15N5O4/c1-27-15-7-5-13(6-8-15)16-10-17(21-20-16)18(24)22-19-11-12-3-2-4-14(9-12)23(25)26/h2-11H,1H3,(H,20,21)(H,22,24)/b19-11+ |
InChI Key |
XSDTUPOZZZNUOJ-YBFXNURJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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